molecular formula C7H4ClIO B596904 4-Chloro-2-iodobenzaldehyde CAS No. 132901-37-2

4-Chloro-2-iodobenzaldehyde

Cat. No.: B596904
CAS No.: 132901-37-2
M. Wt: 266.462
InChI Key: MGCMFDAIQVMIRH-UHFFFAOYSA-N
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Description

4-Chloro-2-iodobenzaldehyde is an organic compound with the molecular formula C7H4ClIO It is a derivative of benzaldehyde, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by chlorine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-iodobenzaldehyde can be synthesized through several methods. One common approach involves the iodination of 4-chlorobenzaldehyde using iodine and a suitable oxidizing agent. Another method includes the halogen exchange reaction where 4-chloro-2-bromobenzaldehyde is treated with sodium iodide in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. The process is optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-iodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium iodide, copper catalysts.

    Coupling: Palladium catalysts, boronic acids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

Comparison with Similar Compounds

  • 4-Chloro-2-bromobenzaldehyde
  • 4-Chloro-2-fluorobenzaldehyde
  • 4-Chloro-2-methylbenzaldehyde

Comparison: 4-Chloro-2-iodobenzaldehyde is unique due to the presence of the iodine atom, which significantly influences its reactivity compared to other halogenated benzaldehydes. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and coupling reactions, providing distinct advantages in synthetic applications .

Properties

IUPAC Name

4-chloro-2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCMFDAIQVMIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132901-37-2
Record name 4-chloro-2-iodobenzaldehyde
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